2,6-difluoro-4-(methoxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(methoxymethyl)benzoic acid is a fluorinated aromatic carboxylic acid with a methoxymethyl group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-(methoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzoic acid as the starting material.
Methoxymethylation: The 4-position of the benzene ring is then functionalized with a methoxymethyl group through a methoxymethylation reaction. This can be achieved using reagents such as methoxymethyl chloride in the presence of a base.
Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The fluorine atoms on the benzene ring can be reduced under specific conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Difluorobenzene derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxymethyl group.
Scientific Research Applications
2,6-Difluoro-4-(methoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-difluoro-4-(methoxymethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxymethyl group.
2,6-Difluoro-4-hydroxymethylbenzoic acid: Similar structure but has a hydroxymethyl group instead of methoxymethyl.
Uniqueness: 2,6-Difluoro-4-(methoxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and the methoxymethyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
228122-41-6 |
---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,6-difluoro-4-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-4-5-2-6(10)8(9(12)13)7(11)3-5/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
LAHAVZHGHGTTEG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C(=C1)F)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.